Cas no 402948-37-2 (Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate)
![Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate structure](https://ja.kuujia.com/scimg/cas/402948-37-2x500.png)
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate
- [6-(4-METHYLPIPERAZIN-1-YL)-1HBENZIMIDAZOL-2-YL]ACETIC ACID ETHYL ESTER
- ethyl 2-(6-(4-methylpiperazin-1-yl) -1H-benzo[d]imidazol-2-yl)acetate
- Ethyl 2-[5-(4-methylpiperazinyl)benzimidazol-2-yl]acetate
- ethyl 2-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate
- [6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetic acid ethyl ester
- [6-(4-methyl-piperazin-1-yl)-1H-benzoimidazol-2-yl]-acetic acid ethyl ester
- ETHYL 2-[5-(4-METHYLPIPERAZINYL)BENZO[D]IMIDAZOL-2-YL]ACETATE
- ANQVKHGDALCPFZ-UHFFFAOYSA-N
- BCP11304
- SB17844
- AK398192
- Ethyl [6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate
- ethyl [5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate
- 5-(4-Methylpiperazino)-1H-benzoimidazole-2-acetic acid ethyl ester
- [6-(4-Methyl-piperazin-1-y
- [6-(4-Methyl-piperazin-1-yl)-1H-benzimidazol-2-yl]acet
- P17655
- A857999
- SY308185
- MFCD10565679
- DTXSID40470425
- ethyl 2-[5-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]acetate
- ethyl (6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)acetate
- 402948-37-2
- [6-(4-Methyl-piperazin-1-yl)-1H-benzimidazol-2-yl]acetic acid ethyl ester
- CS-0008237
- Ethyl 2-[6-(4-Methyl-1-piperazinyl)-2-benzimidazolyl]acetate
- [6-(4-Methyl-piperazin-1-yl)-1H-benzimidazol-2-yl]-acetic acid ethyl ester
- CRA94837
- SCHEMBL985935
-
- MDL: MFCD10565679
- インチ: 1S/C16H22N4O2/c1-3-22-16(21)11-15-17-13-5-4-12(10-14(13)18-15)20-8-6-19(2)7-9-20/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,18)
- InChIKey: ANQVKHGDALCPFZ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C([H])([H])C1=NC2C([H])=C([H])C(=C([H])C=2N1[H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 302.17400
- どういたいしつりょう: 302.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 61.5
じっけんとくせい
- ふってん: 516.4±50.0°C at 760 mmHg
- PSA: 61.46000
- LogP: 1.42320
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E31800-100mg |
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 100mg |
¥97.0 | 2023-09-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7343-250MG |
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 250MG |
¥ 561.00 | 2023-04-13 | |
Chemenu | CM252777-1g |
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 1g |
$636 | 2021-06-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS338-200mg |
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 200mg |
646.0CNY | 2021-07-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E890856-250mg |
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 250mg |
855.00 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7343-1G |
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 1g |
¥ 1,287.00 | 2023-04-13 | |
Advanced ChemBlocks | O33561-250MG |
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 250MG |
$105 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E31800-1g |
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 1g |
¥498.0 | 2023-09-08 | |
eNovation Chemicals LLC | D586697-500MG |
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 500mg |
$140 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7343-500MG |
ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate |
402948-37-2 | 97% | 500MG |
¥ 858.00 | 2023-04-13 |
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate 関連文献
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetateに関する追加情報
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate: A Comprehensive Overview
Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate, with the CAS number 402948-37-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a benzo[d]imidazole core and a piperazine moiety, has garnered attention for its potential applications in drug discovery and development. The benzo[d]imidazole scaffold is well-known for its presence in various bioactive molecules, while the piperazine group is often incorporated to enhance pharmacological properties such as solubility and binding affinity.
The structural features of Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate make it a promising candidate for further investigation. The presence of the benzo[d]imidazole ring suggests potential interactions with biological targets, while the 4-methylpiperazine substituent may contribute to favorable pharmacokinetic profiles. These characteristics have positioned this compound as a subject of interest in academic and industrial research.
Recent studies have highlighted the importance of benzo[d]imidazole derivatives in medicinal chemistry. These compounds have been explored for their activity against various diseases, including cancer, infectious diseases, and neurological disorders. The benzo[d]imidazole core is known to exhibit diverse biological activities, making it a versatile scaffold for drug design. Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate, with its unique structural features, aligns well with this trend and represents a valuable addition to the pharmacophore library.
In particular, the piperazine moiety in Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate has been shown to enhance the solubility and bioavailability of drug candidates. Piperazine derivatives are frequently used in pharmaceuticals due to their ability to improve pharmacokinetic properties without compromising efficacy. This makes them particularly useful in the development of oral medications. The incorporation of this group into the benzo[d]imidazole framework suggests that Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate may exhibit improved oral bioavailability, which is a critical factor in drug development.
The synthesis of Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the benzo[d]imidazole core, followed by functionalization with the piperazine group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule. These methods are essential for achieving the desired structural integrity and stereochemical purity.
Once synthesized, Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses confirm the molecular structure and provide insights into its conformational preferences. Additionally, computational methods such as molecular modeling are used to predict potential interactions with biological targets. These studies are crucial for understanding the pharmacological profile of the compound.
The biological activity of Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate has been evaluated in various in vitro and in vivo models. Preliminary studies suggest that this compound exhibits promising activity against certain disease-related targets. For instance, it has shown potential as an inhibitor of enzymes involved in cancer cell proliferation. Furthermore, its interaction with receptors or ion channels relevant to neurological disorders has been explored. These findings underscore its therapeutic potential and justify further investigation.
One of the key advantages of Ethyl 2-(5-(4-methylpiperazin-1-yll)-1H-benzo[d]imidazol-lactone acetate is its versatility as a lead compound for drug development. By modifying its structure, researchers can explore new analogs with enhanced potency or selectivity. This flexibility is particularly valuable in addressing complex diseases that require tailored therapeutic approaches. The combination of computational screening and experimental validation provides a robust framework for optimizing this compound's pharmacological properties.
The future direction of research on Ethyl 2-(5-(4-methyl-piperazin-l-l]-lH-ben-zod-imidazoIe-lactone acetate includes exploring its mechanism of action and evaluating its safety profile in preclinical studies. Understanding how this compound interacts with biological targets at a molecular level will provide critical insights into its therapeutic effects. Additionally, preclinical trials will assess its toxicity and pharmacokinetic behavior, paving the way for potential clinical translation.
In conclusion, Ethyl 2-(5((4-methyl-piperazin-l]-lH-ben-zod-imidazoIe-lactone acetate (CAS number: 402948--37--z) is a structurally complex compound with significant pharmaceutical potential. Its unique combination of a benzo[d]-imidazole core and a piperazine group makes it an attractive candidate for further research and development. With ongoing studies exploring its biological activity and synthetic optimization strategies, this molecule represents an exciting opportunity in medicinal chemistry.
402948-37-2 (Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate) 関連製品
- 2229150-76-7(6-(azetidin-2-yl)-1-methyl-1H-indole)
- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 899400-95-4(methyl 2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)
- 161887-05-4(3-(1H-Imidazol-2-yl)aniline)
- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 2171251-90-2((3S)-3-{(tert-butoxy)carbonylamino}-3-(3,3-dimethylcyclobutyl)propanoic acid)
